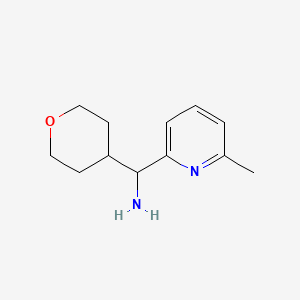
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrahydropyran ring attached to a methanamine group. This compound is of interest due to its unique structure, which combines heterocyclic rings with an amine functional group, making it a potential candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group:
Attachment of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, which involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.
Formation of Methanamine Group: The methanamine group can be introduced through reductive amination, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the amine group, leading to the formation of piperidine derivatives or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of piperidine derivatives or primary amines.
Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the heterocyclic rings provide structural stability and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an amide group instead of an amine group.
Uniqueness
- The presence of both pyridine and tetrahydropyran rings in (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine provides a unique combination of aromaticity and flexibility.
- The amine group offers versatile reactivity, making it suitable for various chemical modifications and interactions.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(6-methylpyridin-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-2-4-11(14-9)12(13)10-5-7-15-8-6-10/h2-4,10,12H,5-8,13H2,1H3 |
Clave InChI |
TVLPWBNMCSALND-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C(C2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















